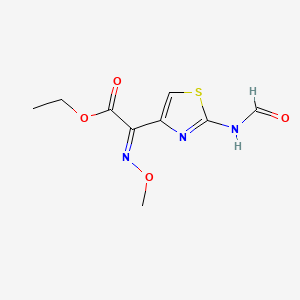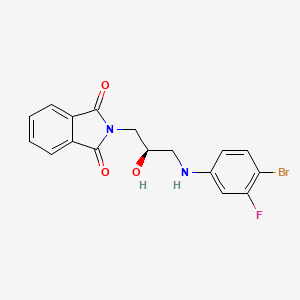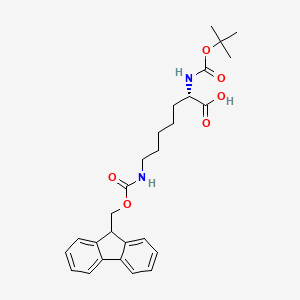
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is a synthetic compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group, which are essential in the stepwise construction of peptides. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the heptanoic acid is first protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Fluorenylmethoxycarbonyl (Fmoc) Group: The Boc-protected amino acid is then coupled with the Fmoc group. This is done using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate or sodium bicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and activators like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides for research and therapeutic purposes.
Drug Development: In the development of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials with unique properties.
Wirkmechanismus
The compound acts as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-7-((9H-fluoren-9-ylmethoxy)carbonylamino)heptanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-7-((9H-fluoren-9-ylmethoxy)carbonylamino)octanoic acid
Uniqueness
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and the presence of both Fmoc and Boc protecting groups. This combination provides versatility in peptide synthesis, allowing for the selective removal of protecting groups under mild conditions, which is crucial for the synthesis of complex peptides.
Eigenschaften
Molekularformel |
C27H34N2O6 |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
(2S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29-23(24(30)31)15-5-4-10-16-28-25(32)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
InChI-Schlüssel |
JEFQQJGBNAHCPR-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


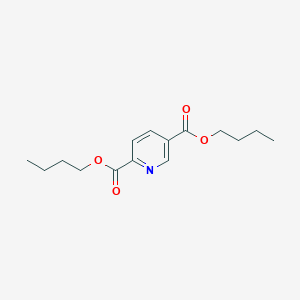
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
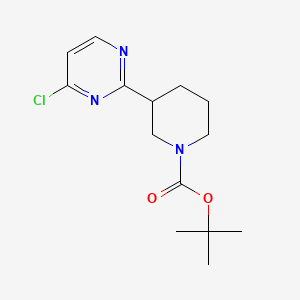
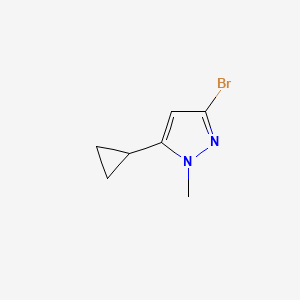

![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
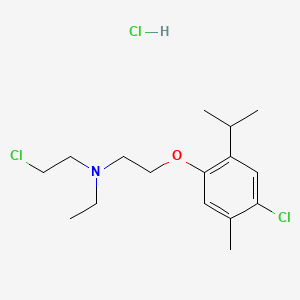

![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
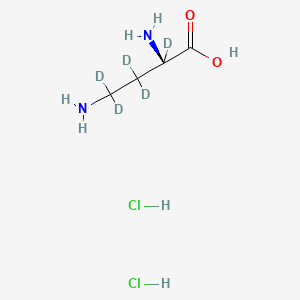
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
